molecular formula C22H22N4O2S5 B14947275 N,N'-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]

N,N'-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]

Cat. No.: B14947275
M. Wt: 534.8 g/mol
InChI Key: QUWWGSROTYHXPY-UHFFFAOYSA-N
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Description

N,N’-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] is a complex organic compound characterized by its unique structure, which includes phenylene, thiazole, and sulfanediyl groups

Properties

Molecular Formula

C22H22N4O2S5

Molecular Weight

534.8 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-[4-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]phenyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C22H22N4O2S5/c27-19(13-31-21-23-9-11-29-21)25-15-1-5-17(6-2-15)33-18-7-3-16(4-8-18)26-20(28)14-32-22-24-10-12-30-22/h1-8H,9-14H2,(H,25,27)(H,26,28)

InChI Key

QUWWGSROTYHXPY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=O)CSC4=NCCS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] typically involves multiple steps. One common method includes the reaction of 4,1-phenylene diamine with 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetic acid under specific conditions to form the desired compound. The reaction conditions often require a controlled temperature and pH, along with the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N’-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Sulfanediyldi-4,1-phenylene)bis(diphenylsulfonium) bis[hexafluoroantimonate (1-)]
  • 1,1’-(Sulfanediyldi-4,1-phenylene)diethanone

Uniqueness

N,N’-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] is unique due to its specific combination of phenylene, thiazole, and sulfanediyl groups, which confer distinct chemical and biological properties

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